molecular formula C18H17NO3S B5617212 1-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1-propanone

1-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1-propanone

Cat. No. B5617212
M. Wt: 327.4 g/mol
InChI Key: ADQSRWGKDICBAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}-1-propanone often involves multi-step reactions, starting from basic indole precursors. For instance, compounds with sulfonamide linkages have been synthesized through reactions involving sulfonyl chlorides and amines, followed by further functionalization (Li et al., 2008).

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structure of complex organic compounds. For example, the crystal structures of sulfonamide derivatives have been elucidated, revealing intricate details about their molecular geometry, including bond lengths, angles, and conformational aspects (Li et al., 2008).

Chemical Reactions and Properties

Compounds with sulfonamide linkages, similar to 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}-1-propanone, participate in various chemical reactions, reflecting their reactivity and chemical properties. These reactions can include nucleophilic substitutions, electrophilic additions, and cyclization reactions, which are crucial for the synthesis of more complex molecules (Penghao Jia et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are often determined through a combination of techniques such as differential scanning calorimetry (DSC), thermal gravimetric analysis (TGA), and X-ray diffraction (XRD). These properties are influenced by the molecular structure and the presence of functional groups like the sulfonyl group (Li et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

1-[1-(4-methylphenyl)sulfonylindol-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-3-18(20)16-12-19(17-7-5-4-6-15(16)17)23(21,22)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQSRWGKDICBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}propan-1-one

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